S-Butyl 3-methylbutanethioate
Description
Overview of Thioester Compounds in Contemporary Chemical Research
Thioesters are a class of organosulfur compounds characterized by a carbonyl group linked to a sulfur atom (R-C(=O)-S-R'). wikipedia.org They are sulfur analogs of esters, where a sulfur atom replaces the ester oxygen. wikipedia.org In contemporary chemical research, thioesters are recognized as fundamentally important intermediates and versatile synthons. researchgate.net Their significance stems from their unique chemical properties; the bond between the carbon and sulfur atom is a high-energy bond, making the carbonyl carbon reactive toward nucleophiles. taylorandfrancis.com
Thioesters are pivotal in numerous biochemical pathways. wikipedia.org Derivatives of coenzyme A, such as acetyl-CoA, are among the most well-known thioesters and are central to metabolic processes like the synthesis and degradation of fatty acids and the formation of steroids. wikipedia.org The biosynthesis of a significant portion of the Earth's biomass, lignin, also proceeds through a thioester derivative. wikipedia.org The role of thioesters is so fundamental that they are implicated in theories concerning the origin of life, where they are postulated as crucial intermediates in a primordial precursor to metabolism. wikipedia.orgspringernature.com
In the realm of synthetic chemistry, thioesters are highly useful compounds. researchgate.netresearchgate.net They serve as building blocks for a variety of organic functional materials, including ketones, amides, and esters. researchgate.net A prominent application is in the synthesis of proteins via native chemical ligation, a technique that relies on the reactivity of thioesters to form peptide bonds. wikipedia.orgresearchgate.net Modern synthetic methodologies continue to be developed, including transition metal-catalyzed reactions and biocatalytic processes, to create thioester derivatives efficiently from accessible feedstocks like organic halides and thiols. researchgate.netresearchgate.net Beyond the laboratory, thioesters find applications in pharmaceuticals, agrochemicals, and materials science, where they are used in the development of polymers. researchgate.netontosight.aibusinessresearchinsights.com
Significance of S-Butyl 3-methylbutanethioate within Specialized Chemical Disciplines
This compound, also known by synonyms such as S-sec-Butyl thioisovalerate, is a specific thioester that holds significance primarily within the flavor and fragrance industry. scentree.cothegoodscentscompany.com Its value in this discipline is due to its distinct organoleptic properties, contributing specific aromas and tastes to consumer products. While detailed public descriptions of its scent profile are specific to the supplier, related compounds like S-methyl 3-methylbutanethioate are described as having fruity, cheesy, and fermented notes. ontosight.aithegoodscentscompany.com For instance, S-methyl 3-methylbutanethioate is used at low concentrations in products to create fermented cheese, blueberry, meat, and other savory flavors. thegoodscentscompany.com Another similar compound, sec-butyl-3-methyl but-2-ene thioate, is noted for its green, grassy, and spicy aroma. thegoodscentscompany.com
The application of such high-impact aroma chemicals is a specialized field, with companies focusing on the synthesis of these molecules for the flavor and fragrance sectors. thegoodscentscompany.comthegoodscentscompany.com Research in this area includes biocatalytic preparation methods, using enzymes like lipases to synthesize flavor-active thioesters, which are often preferred by consumers as "natural" ingredients. researchgate.net The use of S-2-butyl 3-methylbutanethioate in perfumes and as a flavoring substance is documented in industry and regulatory assessments. scentree.coresearchgate.netwiley.com Its role as a fragrance ingredient is confirmed by its inclusion in the International Fragrance Association (IFRA) transparency list. nih.gov
Scope and Principal Research Trajectories of the Outline
This article provides a focused scientific overview of the chemical compound this compound. The initial section establishes a broad context by discussing the general importance of thioester compounds in modern chemical and biological research, highlighting their synthesis, reactivity, and diverse applications. Following this introduction, the manuscript narrows its focus to the specific subject compound. It details the significance of this compound within specialized fields, particularly its established role as a flavor and fragrance agent. The principal trajectory of this work is to deliver a concise and scientifically accurate depiction based on its chemical identity and industrial application, deliberately excluding topics outside of this scope.
Chemical Compound Data
Interactive Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2432-91-9 | scentree.coresearchgate.net |
| Molecular Formula | C9H18OS | guidechem.comnih.gov |
| Molecular Weight | 174.30 g/mol | guidechem.com |
| IUPAC Name | S-butan-2-yl 3-methylbutanethioate | thegoodscentscompany.com |
Structure
3D Structure
Properties
IUPAC Name |
O-butan-2-yl 3-methylbutanethioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OS/c1-5-8(4)10-9(11)6-7(2)3/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJPFKNQABRTTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=S)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60916097 | |
| Record name | O-Butan-2-yl 3-methylbutanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60916097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94202-14-9 | |
| Record name | S-Butyl 3-methylbutanethioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094202149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Butan-2-yl 3-methylbutanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60916097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-butyl 3-methylbutanethioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.236 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Natural Occurrence and Isolation
Identification in Botanical Sources
The primary botanical source identified for S-Butyl 3-methylbutanethioate is the oleo-gum-resin of Ferula gummosa.
Presence in Ferula gummosa (Galbanum)
S-sec-butyl 3-methylbutanethioate has been definitively identified as a volatile constituent of the essential oil derived from Ferula gummosa, the plant source of galbanum. This plant, belonging to the Apiaceae family, is native to Iran and surrounding regions. The essential oil, known for its intense green and earthy aroma, is a complex mixture of various organic compounds. The identification of this specific thioester contributes to the unique chemical fingerprint of galbanum oil.
The composition of essential oils from Ferula species can vary based on geographical location, climate, and the specific part of the plant being analyzed. However, sulfur-containing compounds are a known characteristic of this genus, contributing significantly to their distinct aromas.
Detection in Other Biological Systems
While the presence of this compound itself has not been widely reported in other biological systems, a closely related analog, S-methyl 3-methylbutanethioate , has been detected in both the plant and microbial kingdoms. This suggests that the biochemical pathways for the synthesis of such thioesters exist beyond Ferula gummosa.
This related compound has been identified as a volatile component in cantaloupe (Cucumis melo), contributing to the fruit's characteristic aroma profile. Additionally, S-methyl 3-methylbutanethioate has been detected among the volatile organic compounds (VOCs) produced by the bacterium Bacillus cereus. The presence of this compound in such diverse organisms points to the potential for the natural occurrence of other similar thioesters, including the S-butyl variant, in a broader range of biological sources that have yet to be fully investigated.
Methodologies for Isolation and Concentration from Natural Matrices
The isolation and concentration of this compound from natural sources like Ferula gummosa typically involve the extraction and analysis of its essential oil. The volatile nature of this compound makes it amenable to standard techniques used for obtaining and characterizing aromatic plant extracts.
Initial Extraction:
Steam Distillation: This is a common method for extracting essential oils from plant material. It involves passing steam through the oleo-gum-resin of Ferula gummosa. The steam vaporizes the volatile compounds, including this compound, which are then condensed and collected.
Solvent Extraction: This method uses organic solvents to dissolve the essential oil from the plant matrix. The choice of solvent is crucial to ensure efficient extraction of the desired compounds.
Concentration and Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary analytical technique for identifying and quantifying volatile compounds like this compound in a complex mixture such as an essential oil. The gas chromatograph separates the individual components of the oil, and the mass spectrometer provides detailed information about their molecular structure, allowing for precise identification.
Headspace Analysis: Techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS are used to analyze the volatile compounds present in the vapor phase above the plant material. This is a non-destructive method that is particularly useful for identifying the aroma profile of a sample.
Purification:
For obtaining a pure sample of this compound from the essential oil, further purification steps would be necessary.
Fractional Distillation: This technique can be used to separate components of the essential oil based on their different boiling points.
Preparative Gas Chromatography: This method allows for the separation and collection of individual compounds from a volatile mixture on a larger scale than analytical GC-MS.
Below is a table summarizing the methodologies:
| Methodology | Purpose | Description |
| Steam Distillation | Initial Extraction | Utilizes steam to vaporize and extract volatile compounds from the plant material. |
| Solvent Extraction | Initial Extraction | Employs organic solvents to dissolve and extract the essential oil from the plant matrix. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis and Identification | Separates the components of the essential oil and provides structural information for identification. |
| Headspace Analysis (e.g., HS-SPME) | Analysis of Volatiles | Samples the volatile compounds in the vapor phase above the material for analysis. |
| Fractional Distillation | Purification | Separates compounds in the essential oil based on their boiling points. |
| Preparative Gas Chromatography | Purification | Isolates and collects larger quantities of specific volatile compounds. |
Synthetic Pathways and Chemical Modification
De Novo Chemical Synthesis Strategies
The fundamental approach to synthesizing S-butyl 3-methylbutanethioate involves the formation of a thioester bond between a derivative of 3-methylbutanoic acid and sec-butanethiol.
Several established methods for thioester synthesis are applicable for the laboratory-scale preparation of this compound. wikipedia.org A common and effective route involves the reaction of an activated form of 3-methylbutanoic acid with sec-butanethiol or its corresponding thiolate.
One of the most direct methods is the acylation of sec-butanethiol with 3-methylbutanoyl chloride. nist.gov The acid chloride can be prepared from 3-methylbutanoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent reaction of 3-methylbutanoyl chloride with sec-butanethiol nih.gov, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, yields the desired thioester.
Alternatively, the condensation of 3-methylbutanoic acid and sec-butanethiol can be achieved directly using coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or other modern coupling agents can facilitate the formation of the thioester bond by activating the carboxylic acid. wikipedia.org
Another viable laboratory method is the alkylation of a thiocarboxylate salt. In this approach, 3-methylbutanethioic acid would be deprotonated with a base to form the corresponding thiocarboxylate anion, which then acts as a nucleophile to displace a leaving group from a sec-butyl halide (e.g., 2-bromobutane).
For industrial-scale production of this compound, particularly for applications in the food and fragrance sectors, enzymatic synthesis presents a green and efficient alternative to traditional chemical methods. researchgate.net Biocatalytic processes using lipases are of particular interest due to their ability to operate under mild conditions and their potential for high selectivity.
The enzymatic synthesis would typically involve the direct esterification of 3-methylbutanoic acid with sec-butanethiol catalyzed by an immobilized lipase (B570770) in a suitable solvent system. This approach avoids the use of harsh reagents and can lead to a product with a more "natural" label, which is highly desirable in the flavor and fragrance industry. Research on the biocatalytic preparation of other thioesters has demonstrated the feasibility of this approach for producing flavor compounds. researchgate.net
Direct photocatalyzed hydrogen atom transfer (HAT) represents a modern and atom-economical approach. This method can enable a three-component coupling of aldehydes, alkenes or alkynes, and elemental sulfur, offering a novel route to thioesters under mild conditions. organic-chemistry.org While not specifically documented for this compound, this strategy could potentially be adapted for its large-scale synthesis.
Stereoselective Synthesis Approaches
The sec-butyl group in this compound contains a stereocenter, meaning the compound can exist as two enantiomers: (R)-S-butyl 3-methylbutanethioate and (S)-S-butyl 3-methylbutanethioate. The synthesis of enantiomerically pure forms of this thioester is crucial as the stereochemistry can significantly impact its sensory properties and biological activity.
Achieving enantiomeric control in the synthesis of this compound primarily relies on the use of enantiomerically pure starting materials or chiral catalysts.
The most straightforward approach is to start with an enantiomerically pure form of sec-butanethiol, i.e., (R)-sec-butanethiol or (S)-sec-butanethiol. The reaction of one of these enantiomers with a non-chiral derivative of 3-methylbutanoic acid, such as 3-methylbutanoyl chloride, will proceed without affecting the stereocenter, thus yielding the corresponding enantiomerically pure thioester.
Alternatively, kinetic resolution of a racemic mixture of sec-butanethiol using a chiral catalyst or enzyme could be employed. In this process, one enantiomer of the thiol reacts faster than the other to form the thioester, allowing for the separation of the unreacted enantiomer and the enantiomerically enriched product.
Recent advances in asymmetric catalysis could also provide routes to chiral thioesters. While specific methods for this compound are not reported, the development of enantioselective methods for the synthesis of other chiral thio-substituted compounds, such as through Michael additions to cyclobutenes using chiral catalysts, highlights the potential for developing novel stereoselective syntheses. rsc.org
Derivatization and Analog Development for Mechanistic Studies
The modification of the this compound structure to create derivatives and analogs is a valuable tool for probing the mechanisms of enzymes that interact with thioesters, such as hydrolases or transferases.
By systematically altering different parts of the molecule, researchers can investigate the structure-activity relationships and the specific interactions between the thioester and the enzyme's active site. For example, analogs with variations in the acyl chain (the 3-methylbutanoyl group) could be synthesized to explore the impact of chain length and branching on substrate binding and enzymatic activity.
Similarly, modifications to the thiol portion (the sec-butyl group) can provide insights into the role of steric and electronic effects in the enzyme's active site. For instance, replacing the sec-butyl group with other alkyl groups of varying size and shape can help map the spatial constraints of the binding pocket.
Furthermore, the synthesis of thioester analogs with isotopic labels (e.g., ¹³C, ¹⁸O, or ³⁴S) can be instrumental in mechanistic studies using techniques like mass spectrometry and NMR spectroscopy to trace the fate of atoms during enzymatic reactions. The development of acyl-thioester analogs with single atom substitutions has proven successful in probing the details of enzyme catalysis. purdue.edu The study of such analogs can help in understanding enzyme-substrate interactions, which is crucial for the rational design of enzyme inhibitors or for engineering enzymes with novel specificities. purdue.edunih.govnih.gov
Biological and Chemosensory Functions
Contribution to Flavor and Fragrance Profiles
In the realm of food science, the sensory profile of S-Butyl 3-methylbutanethioate, also known as S-sec-Butyl thioisovalerate, is characterized by its unique aromatic properties. Organoleptic evaluations have described its odor as possessing green, spicy, galbanum, and herbal notes thegoodscentscompany.comchemicalbook.com. These descriptors indicate a complex aroma profile that can impart multifaceted sensory experiences in food products.
The broader class of thioesters, to which this compound belongs, is noted for a wide range of flavor characteristics. For instance, a related compound, S-methyl 3-methylbutanethioate, is described as having a cheesy and fermented flavor profile. This has led to its use in enhancing the taste of fermented products such as cheese, as well as in fruit, blueberry, meat, and other savory applications thegoodscentscompany.com. Sensory evaluations of various S-methyl thioesters have identified descriptors ranging from "cheesy" for those with shorter carbon chains to "green," "floral," and "pineapple" for compounds like S-methyl thiohexanoate acs.org. This diversity in sensory perception within the thioester family highlights the potential for this compound to contribute unique and desirable notes to a variety of food systems.
Table 1: Sensory Descriptors of this compound and Related Thioesters
The distinct aroma profile of this compound makes it a valuable ingredient in the formulation of both flavors and fragrances thegoodscentscompany.com. Its green and spicy notes can be utilized to build complex and appealing scent compositions in perfumery. A structurally related compound, sec-butyl-3-methyl but-2-ene thioate, is also noted for its green aroma and is used as a flavor and fragrance agent thegoodscentscompany.com.
In the flavor industry, thioesters are employed to impart specific and potent notes that can define the character of a food product. The application levels of these compounds are typically very low due to their potency acs.org. For example, S-methyl 3-methylbutanethioate is used at concentrations of 1-2.5 parts per million in various food items thegoodscentscompany.com. The use of this compound in fragrance concentrates is recommended at levels up to 0.2000% thegoodscentscompany.com. The versatility of thioesters allows for their incorporation into a wide array of products, from savory items to fruity compositions thegoodscentscompany.comfragranceu.com.
Modulation of Receptor Activity
While the primary function of this compound in commercial applications is related to its flavor and aroma, the broader class of sulfur-containing compounds has been investigated for their interactions with sensory receptors beyond the olfactory system. However, specific research on the direct modulation of thermosensory or gustatory receptors by this compound is limited.
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a well-known thermosensory receptor responsible for the sensation of cold. It can be activated by low temperatures as well as by chemical compounds like menthol (B31143) and icilin (B1674354) nih.govnih.gov. While a wide range of compounds, including esters and amides, have been identified as TRPM8 modulators, there is currently a lack of specific scientific literature demonstrating the direct interaction of this compound with the TRPM8 receptor acs.org. Some sulfur-containing compounds, such as allyl isothiocyanate, are known to activate other TRP channels like TRPA1, which is also involved in cold sensation, through covalent modification of cysteine residues nih.gov. This suggests a potential, though unexplored, avenue for the interaction of reactive sulfur compounds with TRP channels.
The modification of taste perception, particularly the masking or blocking of bitterness, is a significant area of research in food science. Various compounds can interact with taste receptors or the surrounding cellular environment to alter taste signals cambridge.orgfrontiersin.orgnih.gov. Flavoring agents are often employed in strategies to mask bitter tastes, not by direct receptor blocking, but by providing a contrasting and more dominant sensory input mosaicflavors.com. For instance, sweet and umami flavors can help to counterbalance and reduce the perception of bitterness mosaicflavors.com.
Other Reported Biological Activities in Non-Human Systems
The biological activities of this compound in non-human systems are not extensively documented in scientific literature. However, the broader class of volatile sulfur compounds (VSCs) is known to exhibit various biological effects. In some contexts, VSCs produced by bacteria can be toxic to tissues researchgate.netnih.gov.
In the context of invertebrates, sulfur and its compounds have a history of use as insecticides and fungicides. The mode of action can involve disruption of normal metabolic functions and energy production in insects fragranceu.com. Some studies have investigated the effects of volatile organic compounds, including sulfur-containing molecules like dimethyl disulfide, on insects, demonstrating inhibitory and lethal effects researchgate.net. While these findings point to the general bioactivity of sulfur compounds in non-human systems, specific studies on the physiological or behavioral effects of this compound are lacking.
Table 2: Compound Names Mentioned in the Article
Analytical Characterization and Methodological Advancements
Advanced Chromatographic Techniques
Chromatography, particularly gas chromatography, is the cornerstone for separating volatile compounds like S-Butyl 3-methylbutanethioate from complex mixtures prior to their detection and identification.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. jmchemsci.com In the context of this compound, the sample is first vaporized and introduced into a gas chromatograph. Separation occurs as the compound travels through a capillary column, interacting with a stationary phase. The retention time—the time it takes for the compound to exit the column—is a characteristic property under specific conditions.
Following separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process fragments the molecule into a predictable pattern of ions. The mass-to-charge ratio (m/z) of these fragments is measured, creating a mass spectrum that serves as a molecular fingerprint. This allows for highly confident identification of the compound. While a direct spectrum for this compound is not publicly available, the expected fragmentation pattern can be inferred from its structure and comparison to similar molecules like S-Methyl 3-methylbutanethioate. nist.gov
Table 1: Predicted Key Mass Fragments for this compound in GC-MS (EI)
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Fragment Structure |
|---|---|---|
| 174 | Molecular Ion [M]+ | [C9H18OS]+ |
| 117 | Loss of Butyl Radical | [CH3CH(CH3)CH2CO]+ |
| 89 | Butanethiol Cation | [CH3CH2CH(CH3)S]+ |
| 57 | Butyl Cation / Isovaleryl Fragment | [C4H9]+ / [CH3CH(CH3)CH2]+ |
Note: This table is predictive and based on common fragmentation patterns for thioesters.
For exceptionally complex samples where standard GC-MS may not provide adequate separation, multi-dimensional gas chromatography (MDGC), particularly comprehensive two-dimensional GC (GCxGC), offers significantly enhanced resolution. This technique utilizes two columns with different stationary phases (e.g., non-polar followed by polar) connected by a modulator.
The modulator traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a fast, secondary separation. The result is a highly structured two-dimensional chromatogram with an order-of-magnitude increase in peak capacity. When coupled with a time-of-flight mass spectrometer (TOFMS), GCxGC-TOFMS provides four dimensions of analytical data (two retention times, mass spectrum, and signal intensity), enabling the separation and identification of trace analytes like this compound that would otherwise be co-eluting with matrix components. nih.gov This is particularly valuable in food science and environmental analysis. mdpi.com
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of a compound. They work by probing the interaction of electromagnetic radiation with the molecule to reveal information about its chemical bonds and the arrangement of its atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework. In a ¹H NMR spectrum of this compound, each unique proton environment would produce a distinct signal, with its chemical shift (δ) indicating its electronic environment, its integration representing the number of protons, and its splitting pattern (multiplicity) revealing the number of neighboring protons. Similarly, a ¹³C NMR spectrum would show a distinct signal for each unique carbon atom.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -CH(CH₃)₂ | ~0.9 - 1.0 | Doublet |
| -CH(CH₃)₂ | ~2.0 - 2.2 | Multiplet |
| -COCH₂- | ~2.5 - 2.7 | Doublet |
| -S-CH(CH₃)- | ~3.0 - 3.3 | Sextet |
| -CH(CH₃)CH₂- | ~1.2 - 1.3 | Doublet |
| -CH₂CH₃ | ~1.5 - 1.7 | Multiplet |
Note: Predicted values are based on standard chemical shift ranges for similar functional groups. The solvent used can influence exact shifts. utsouthwestern.edu
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. researchgate.net Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light, providing information on vibrational modes. westmont.edu
For this compound, IR spectroscopy would clearly show a strong absorption band corresponding to the carbonyl (C=O) stretch of the thioester group, which is a key identifying feature. Other bands would correspond to C-H stretching and bending vibrations of the alkyl groups. Raman spectroscopy would be particularly sensitive to the C-S and C-C backbone vibrations. researchgate.netuci.edu
Table 3: Key Expected Vibrational Bands for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretching (Alkyl) | IR / Raman | 2850 - 3000 | Strong (IR), Medium (Raman) |
| C=O Stretching (Thioester) | IR | 1680 - 1710 | Strong |
| C-H Bending (Alkyl) | IR | 1350 - 1470 | Medium |
Sample Preparation and Enrichment for Trace Analysis
The detection of this compound at trace levels often requires a sample preparation step to isolate it from the sample matrix and concentrate it before analysis. For volatile compounds, headspace techniques are particularly effective.
Headspace solid-phase microextraction (HS-SPME) is a modern, solvent-free sample preparation method ideal for volatile analytes like this compound. nih.govnews-medical.net In this technique, a fused silica fiber coated with a sorbent polymer is exposed to the headspace (the gas phase) above a sample in a sealed vial. mdpi.commdpi.com Volatile analytes partition from the sample matrix into the headspace and are then adsorbed and concentrated onto the fiber coating. purdue.edu
After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted directly into the hot injector of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis. nih.gov The efficiency of the extraction can be optimized by adjusting several parameters.
Table 4: Key Parameters for HS-SPME Method Optimization
| Parameter | Description | Influence on Extraction |
|---|---|---|
| Fiber Coating | The type of polymer on the fiber (e.g., PDMS, DVB/CAR/PDMS). | Determines the selectivity and capacity for the target analyte. news-medical.net |
| Extraction Temperature | The temperature at which the sample is held during extraction. | Affects the vapor pressure of the analyte, influencing its concentration in the headspace. mdpi.com |
| Extraction Time | The duration the fiber is exposed to the headspace. | Determines how close the system gets to equilibrium. mdpi.comnews-medical.net |
| Sample Matrix | pH, ionic strength (salt addition), and sample volume. | Can alter the partitioning of the analyte from the sample into the headspace. |
This enrichment step significantly improves the signal-to-noise ratio, allowing for the detection of the compound at concentrations that would otherwise be below the instrument's detection limit.
Quantitative Analysis Approaches
For the analysis of volatile compounds in complex samples, a sample preparation and concentration step is often required before the chromatographic analysis. mdpi.com Headspace Solid-Phase Microextraction (HS-SPME) is a widely used technique for this purpose. It is a solvent-free, sensitive, and relatively simple method for the extraction of volatile and semi-volatile compounds from a sample matrix. In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample, where the volatile analytes partition onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis. The selection of the fiber coating is a critical parameter and is dependent on the polarity and volatility of the target analyte.
Method validation is essential to ensure the reliability and accuracy of quantitative data. Key validation parameters include the Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, range, accuracy, and precision. nih.gov The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
The following tables present illustrative examples of method validation parameters for the quantitative analysis of various esters in beer using HS-SPME-GC-MS, which would be analogous to a method developed for this compound.
Table 1: Method Validation Parameters for the Quantification of Selected Esters in Beer by HS-SPME-GC-MS
| Compound | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Precision (RSD %) | Linearity (R²) |
|---|---|---|---|---|---|
| Ethyl isobutyrate | 0.24 | 0.80 | 101 | 10.5 | >0.99 |
| Methyl 2-methylbutyrate | 0.09 | 0.29 | 96 | 9.9 | >0.99 |
| Ethyl 2-methylbutyrate | 0.17 | 0.58 | 101 | 10.5 | >0.99 |
| Butyl isobutyrate | 0.06 | 0.19 | 98 | 9.4 | >0.99 |
| 3-Methylbutyl isobutyrate | 0.07 | 0.22 | 96 | 9.3 | >0.99 |
| Geranyl acetate | 0.12 | 0.39 | 101 | 7.0 | >0.99 |
Data is illustrative and based on the analysis of hop-derived esters in beer. researchgate.net
Table 2: Additional Research Findings on the Quantification of Volatile Compounds in Beverages using GC-MS based methods
| Analytical Method | Matrix | Target Analytes | Key Findings |
|---|---|---|---|
| HS-SPME-GC/MS-SIM | Beer | Carbonyl compounds and furan derivatives | Good linearity (r² > 0.97), LODs as low as 0.03 µg/L, and recoveries between 90-105%. researchgate.net |
| LLME/GC-MS | Fermented Beverages | Alcohols, esters, volatile phenols, and monoterpenic alcohols | The method demonstrated good linearity, sensitivity, accuracy, and precision for a range of volatile compounds. mdpi.com |
| HS-SPME-GC-MS | Cider | Fatty acids, higher alcohols, and esters | Successfully profiled volatile compounds and differentiated ciders based on production technologies. nih.gov |
This table presents findings from various studies on the quantitative analysis of volatile compounds in fermented beverages.
For enhanced accuracy and to compensate for matrix effects and variations in sample preparation, Stable Isotope Dilution Analysis (SIDA) can be employed. This technique involves spiking the sample with a known amount of a stable isotope-labeled analog of the target analyte as an internal standard. Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it can account for losses during sample preparation and analysis, leading to more accurate and precise quantification.
Mechanistic Investigations and Structure Function Elucidation
Molecular Docking and Computational Modeling of Receptor Interactions
The interaction between an odorant molecule and an olfactory receptor (OR) is the first critical step in the perception of smell. Molecular docking and computational modeling are powerful in silico tools used to predict and analyze these interactions at the atomic level. nih.govnih.govwikipedia.org For S-Butyl 3-methylbutanethioate, such studies would aim to identify the specific olfactory receptors it activates and to characterize the binding forces that govern this interaction.
General Principles of Odorant-Receptor Docking:
Molecular docking simulations for odorants like this compound would typically involve the following steps:
Receptor Modeling: As the three-dimensional structures of most olfactory receptors are not yet experimentally determined, homology modeling is often employed. This involves using the known structure of a related G-protein coupled receptor (GPCR), such as rhodopsin, as a template to build a model of the target OR. nih.govwikipedia.org
Ligand Preparation: The 3D structure of this compound would be generated and optimized to find its most stable conformation.
Docking Simulation: The ligand is then computationally "docked" into the predicted binding pocket of the OR model. The simulation explores various possible orientations and conformations of the ligand within the binding site and calculates a "docking score" that estimates the binding affinity. nih.govijbs.comijbs.com
Interaction Analysis: The results are analyzed to identify the key amino acid residues in the receptor that interact with the odorant molecule. These interactions can include hydrogen bonds, van der Waals forces, and hydrophobic interactions. wikipedia.org
Hypothesized Interactions for this compound:
Recent research has highlighted the importance of metal ions, particularly copper, in the detection of some sulfur-containing odorants. acs.orgacs.orgresearchgate.net A specific mouse olfactory receptor, MOR244-3, has been shown to require copper for its robust response to certain thiols and thioethers. acs.orgacs.orgresearchgate.net It is plausible that certain olfactory receptors for thioesters like this compound might also utilize a similar metal-dependent mechanism for binding and activation. Computational models could explore the potential for the sulfur atom of the thioester to coordinate with a metal ion cofactor within the receptor.
| Computational Technique | Application to this compound | Predicted Outcome |
| Homology Modeling | Creation of 3D models of potential olfactory receptors. | Identification of putative binding pocket topology. |
| Molecular Docking | Prediction of the binding pose and affinity of the thioester within the receptor. | Estimation of binding energy and key interacting residues. |
| Molecular Dynamics | Simulation of the dynamic behavior of the ligand-receptor complex over time. | Assessment of the stability of the binding interaction. |
Kinetic and Thermodynamic Studies of Biological Processes
The biological activity of this compound is not only dependent on its binding affinity to olfactory receptors but also on its stability and reactivity in the biological milieu, such as the olfactory mucus. Kinetic and thermodynamic studies of relevant biological processes, primarily enzymatic hydrolysis, are crucial for a comprehensive understanding of its fate and odorant profile.
Thioesters are known to be more reactive than their oxygen-containing ester counterparts and are susceptible to hydrolysis, which would cleave the molecule into butanethiol and 3-methylbutanoic acid. wikipedia.orglibretexts.orglibretexts.org This reaction can be catalyzed by esterase enzymes present in the olfactory mucus.
Kinetics of Thioester Hydrolysis:
The rate of hydrolysis of this compound can be described by kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for a specific esterase. While specific data for this compound is not available, studies on other thioesters provide a framework for understanding its likely behavior. For instance, research on the hydrolysis of S-methyl thioacetate (B1230152) has determined rate constants for acid-mediated, base-mediated, and pH-independent hydrolysis. nih.govharvard.edu Aliphatic thioesters are generally more prone to hydrolysis, especially at higher pH values. researchgate.net
The rate of enzymatic hydrolysis would influence the concentration of the intact thioester available to bind to olfactory receptors, thereby affecting the intensity and duration of the perceived odor. Rapid hydrolysis would lead to a transient odor perception of the parent compound and a subsequent perception of its breakdown products.
Thermodynamics of Biological Interactions:
The binding of this compound to an olfactory receptor is a thermodynamic process characterized by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters determine the spontaneity and strength of the interaction.
Gibbs Free Energy (ΔG): A negative ΔG indicates a spontaneous binding process. The magnitude of ΔG is related to the binding affinity (Kd).
Enthalpy (ΔH): A negative ΔH suggests that the binding is an exothermic process, driven by the formation of favorable interactions like hydrogen bonds and van der Waals forces.
While calorimetric data for the interaction of this specific thioester with an olfactory receptor is not available, such studies on analogous ligand-protein systems are fundamental to understanding the driving forces behind molecular recognition.
| Parameter | Biological Relevance for this compound | Expected Findings |
| Kinetics | ||
| Hydrolysis Rate | Determines the persistence of the odorant molecule in the olfactory mucus. | Moderate to high, influenced by enzymatic activity. |
| Thermodynamics | ||
| Binding Affinity (Kd) | Quantifies the strength of the interaction with olfactory receptors. | Varies depending on the specific receptor. |
| ΔG, ΔH, ΔS | Elucidates the driving forces of the binding process. | Binding is likely to be enthalpically and/or entropically driven. |
Correlation of Molecular Structure with Sensory Perceptions
The sensory perception of a molecule is intrinsically linked to its chemical structure. For volatile sulfur compounds, even subtle structural modifications can lead to significant changes in odor character and intensity. acs.orgacs.orgchromatographyonline.comcabidigitallibrary.org Volatile sulfur compounds are known for their low odor thresholds, meaning they can be detected at very low concentrations. acs.orgacs.orgmdpi.com
Key Structural Features of this compound and their Sensory Implications:
Thioester Group (-C(=O)S-): This functional group is the primary determinant of the compound's chemical class and plays a crucial role in its characteristic odor. Thioesters often contribute to fruity, cheesy, or savory notes in foods.
3-Methylbutanoyl Group ((CH3)2CHCH2C(=O)-): This branched acyl group, derived from isovaleric acid, is known to impart cheesy or sweaty notes. The combination of this moiety with the thioester and butyl groups results in a complex odor profile.
| Molecular Feature | Likely Contribution to Sensory Perception |
| Thioester Functional Group | Fruity, savory, potentially sulfureous notes. |
| S-Butyl Chain | Influences volatility and overall odor character. |
| 3-Methylbutanoyl Moiety | Contributes cheesy, fruity, or sweaty aromatic notes. |
| Overall Molecular Size and Shape | Determines the fit into specific olfactory receptor binding pockets. |
Emerging Research Avenues and Future Outlook
Development of Novel Synthetic Strategies for Enhanced Bioactivity
The synthesis of thioesters, including S-Butyl 3-methylbutanethioate, is a focal point of research, with an emphasis on creating molecules with enhanced biological activity. purdue.edu Traditional methods for thioester synthesis often involve harsh reagents and conditions. mdpi.com Modern strategies, however, are shifting towards milder and more selective approaches.
One promising avenue is the use of biocatalysis , employing enzymes like lipases to facilitate the synthesis of thioesters under environmentally friendly conditions. mdpi.comresearchgate.net Lipase-catalyzed transesterification of thiols with vinyl esters has been demonstrated as an efficient method for preparing thioesters. mdpi.com This approach offers high yields and mild reaction conditions, making it an attractive option for the synthesis of compounds like this compound. mdpi.com
Another innovative approach involves visible-light-mediated synthesis . This method utilizes the energy from visible light to drive the reaction between a thiocarboxylic acid and a thiol, eliminating the need for a photocatalyst. organic-chemistry.org This technique is versatile and can accommodate a wide range of substrates, suggesting its potential applicability for the synthesis of this compound and its derivatives. organic-chemistry.org The development of such novel synthetic routes is crucial for accessing a wider array of thioester analogs to screen for enhanced bioactivity in various biological systems. purdue.edu
Key Synthetic Approaches for Thioesters:
| Synthetic Strategy | Description | Potential Advantages |
| Biocatalysis | Employs enzymes (e.g., lipases) to catalyze thioester formation. mdpi.comresearchgate.net | Mild reaction conditions, high selectivity, environmentally friendly. mdpi.com |
| Visible-Light-Mediated Synthesis | Uses visible light to initiate the reaction between a thioacid and a thiol. organic-chemistry.org | No need for a photocatalyst, mild conditions, good yields. organic-chemistry.org |
| Catalytic Dehydrogenative Coupling | Couples thiols and alcohols or aldehydes using a ruthenium-based catalyst. researchgate.net | High selectivity, atom-economical. researchgate.net |
| Organophosphorus Catalysis | Utilizes an umpolung reaction for the deoxygenation of sulfonyl chlorides and alcohols/acids. organic-chemistry.org | Operationally simple, broad functional group tolerance. organic-chemistry.org |
In-depth Exploration of Biological Pathways and Interactions
Thioesters are pivotal intermediates in numerous fundamental biological pathways. wikipedia.orglibretexts.org Acetyl-CoA, a well-known thioester, is central to cellular metabolism, including the citric acid cycle and the biosynthesis of fatty acids and steroids. wikipedia.orggonzaga.edu While the specific biological roles of this compound are not yet well-defined, its structure suggests potential interactions with enzymes that process other thioesters.
Research into the biological interactions of thioesters often involves studying thioesterases , a class of enzymes that hydrolyze the thioester bond. nih.gov These enzymes play crucial roles in various metabolic processes, including fatty acid synthesis and polyketide production. nih.gov Understanding how this compound might interact with different thioesterases could provide insights into its potential biological effects and metabolic fate.
Furthermore, the reactivity of the thioester bond makes it a key functional group in biosynthesis . nih.gov Thioesters serve as activated acyl group carriers, facilitating the transfer of these groups in various enzymatic reactions. libretexts.orglibretexts.org Investigating whether this compound can act as an acyl group donor or an inhibitor of enzymes involved in thioester metabolism is a critical area for future research. The study of acyl-thioester analogs is a common strategy to probe the mechanisms of enzymes involved in these pathways. purdue.edu
Integration into Advanced Material Science or Biotechnology Applications
The unique chemical properties of thioesters are being leveraged in the development of advanced materials and biotechnological tools. warwick.ac.uk The reactivity and dynamic nature of the thioester bond make it a valuable functional group in polymer science. warwick.ac.uk
One area of exploration is the creation of functional polymers containing thioester linkages. These polymers can be designed to have specific properties and can be modified post-polymerization through reactions at the thioester group. warwick.ac.uk This allows for the synthesis of materials with tunable characteristics for applications in drug delivery, tissue engineering, and diagnostics. For instance, thioester-containing hydrogels have been developed that mimic the viscoelastic properties of the native extracellular matrix, making them suitable for cell delivery and tissue regeneration. acs.org
In biotechnology, thioesters are being explored for their role in protein biosynthesis and modification . Researchers have demonstrated that tRNAs acylated with a thioester instead of the native oxo-ester can be utilized by ribosomes to synthesize peptides. nih.gov This opens up possibilities for incorporating non-canonical amino acids and other monomers into proteins, creating novel biomolecules with tailored functions. The development of biocatalysts for thioester synthesis further expands the toolkit for creating these modified biomolecules. researchgate.netchemrxiv.org
Considerations for Sustainable Production and Application
As the potential applications of this compound and other thioesters expand, so does the importance of developing sustainable production methods. Green chemistry principles are being increasingly applied to the synthesis of these compounds to minimize environmental impact.
Biocatalytic synthesis , as mentioned earlier, is a cornerstone of sustainable production. mdpi.comresearchgate.net The use of enzymes operates under mild conditions, reduces the need for hazardous reagents, and can lead to higher selectivity, thereby minimizing waste. mdpi.com The development of robust and recyclable biocatalysts is a key research focus. chemrxiv.org
Another aspect of sustainability is the use of renewable feedstocks . Research into metabolic engineering and synthetic biology aims to produce valuable chemicals, including the precursors to thioesters, from renewable resources like biomass. researchgate.net For example, modifying metabolic pathways in microorganisms could enable the production of the necessary acid and thiol components from simple sugars.
Furthermore, the design of thioester-based materials with biodegradability in mind is crucial for their long-term environmental sustainability. The inherent reactivity of the thioester bond can be exploited to create polymers that break down into non-toxic components after their intended use, reducing plastic pollution.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for S-Butyl 3-methylbutanethioate, and what catalytic systems optimize yield?
- Methodological Answer : The compound is synthesized via thioesterification between 3-methylbutanethioic acid and sec-butyl alcohol. Idoux et al. (1973) employed carbodiimide-based catalysts (e.g., DCC) under anhydrous conditions, achieving yields of ~75% . Key steps include refluxing in dichloromethane with catalytic DMAP, followed by purification via fractional distillation. Researchers should monitor reaction progress using TLC (silica gel, hexane/ethyl acetate) and confirm structural integrity via H/C NMR .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal due to the compound’s volatility (vapor pressure: 0.133 mmHg at 25°C). Compare retention indices with literature values .
- Nuclear Magnetic Resonance (NMR) : H NMR peaks at δ 0.9–1.1 (sec-butyl CH), δ 2.5–2.7 (thioester C-S), and δ 1.4–1.6 (3-methyl branching) confirm structure .
- Refractive Index : Use an Abbe refractometer (n = 1.459) for rapid identification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported LogP values for this compound across experimental and computational studies?
- Methodological Answer :
- Experimental Validation : Employ the shake-flask method (partitioning between octanol/water) to measure LogP (reported: 3.09) and compare with HPLC-derived values. Use triplicate runs to assess reproducibility .
- Computational Cross-Validation : Apply QSAR models (e.g., XLogP3 or ChemAxon) to predict LogP. Discrepancies >0.5 units suggest experimental artifacts (e.g., impurities) or model limitations .
- Statistical Analysis : Use ANOVA to evaluate variability between methods, as outlined in qualitative research frameworks .
Q. What experimental designs are suitable for investigating the antifungal mechanisms of this compound, based on structural analogs?
- Methodological Answer :
- Agar Diffusion Assays : Adapt protocols from studies on S-Methyl 3-methylbutanethioate (), which showed antifungal activity (+) against Rhizopus microspores. Test dose-dependent inhibition zones .
- Transcriptomic Profiling : Use RNA-seq to identify fungal genes downregulated by the compound (e.g., ergosterol biosynthesis pathways). Compare with structurally related thioesters to isolate mechanism-specific effects .
- Molecular Docking : Model interactions with fungal cytochrome P450 enzymes using AutoDock Vina, leveraging the compound’s lipophilicity (LogP = 3.09) to predict membrane permeability .
Critical Research Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
